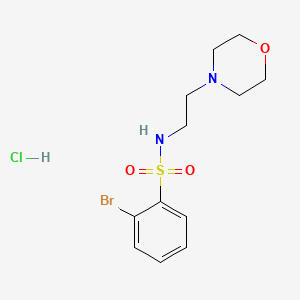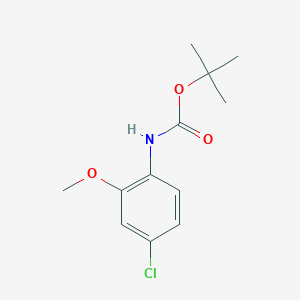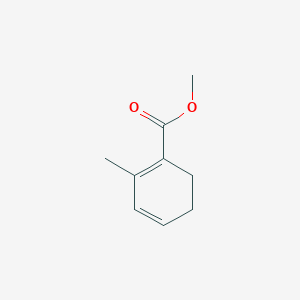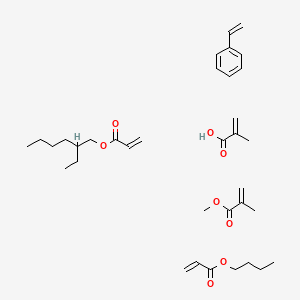
Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butyl prop-2-enoate; 2-ethylhexyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a mixture of several important chemical substances. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid.
2-Ethylhexyl prop-2-enoate: This compound can be prepared by esterification of acrylic acid with racemic 2-ethylhexanol in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid.
Methyl 2-methylprop-2-enoate: This compound is synthesized by the esterification of methacrylic acid with methanol in the presence of an acid catalyst.
2-Methylprop-2-enoic acid:
Styrene: This compound is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation and purification steps.
2-Ethylhexyl prop-2-enoate: Industrially, it is produced using similar esterification processes with large-scale distillation and purification.
Methyl 2-methylprop-2-enoate: Produced industrially through continuous esterification and distillation processes.
2-Methylprop-2-enoic acid: Industrial production involves large-scale oxidation or hydrolysis processes.
Styrene: Produced on an industrial scale through the dehydrogenation of ethylbenzene in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions, especially free-radical polymerization, to form poly(butyl acrylate).
2-Ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, it undergoes polymerization reactions to form poly(2-ethylhexyl acrylate).
Methyl 2-methylprop-2-enoate: Undergoes polymerization to form poly(methyl methacrylate) and can participate in esterification reactions.
2-Methylprop-2-enoic acid: Undergoes polymerization to form poly(methacrylic acid) and can participate in esterification and addition reactions.
Styrene: Undergoes polymerization to form polystyrene and can participate in addition and substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, light, or peroxides.
Esterification: Requires an acid catalyst such as sulfuric acid or methanesulfonic acid.
Transesterification: Requires an alcohol and a catalyst.
Major Products Formed
Butyl prop-2-enoate: Poly(butyl acrylate)
2-Ethylhexyl prop-2-enoate: Poly(2-ethylhexyl acrylate)
Methyl 2-methylprop-2-enoate: Poly(methyl methacrylate)
2-Methylprop-2-enoic acid: Poly(methacrylic acid)
Styrene: Polystyrene
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: Used in the production of adhesives, sealants, and coatings due to its flexibility and durability.
2-Ethylhexyl prop-2-enoate: Used in the manufacture of elastomers, adhesives, and sealants due to its toughness and flexibility.
Methyl 2-methylprop-2-enoate: Used in the production of acrylic resins and plastics.
2-Methylprop-2-enoic acid: Used in the production of superabsorbent polymers and as a monomer for various copolymers.
Styrene: Used in the production of polystyrene plastics and resins, which are widely used in packaging, insulation, and consumer products.
Wirkmechanismus
Butyl prop-2-enoate: Acts by polymerizing to form flexible and durable polymers.
2-Ethylhexyl prop-2-enoate: Polymerizes to form tough and flexible polymers.
Methyl 2-methylprop-2-enoate: Polymerizes to form rigid and transparent polymers. The methyl group provides steric hindrance, affecting the polymer’s properties.
2-Methylprop-2-enoic acid: Polymerizes to form superabsorbent polymers. The carboxylic acid group allows for hydrogen bonding and water absorption.
Styrene: Polymerizes to form rigid and transparent polymers. The phenyl group provides rigidity and stability to the polymer chain.
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: Compared to ethyl prop-2-enoate, it provides better flexibility and durability.
2-Ethylhexyl prop-2-enoate: Compared to butyl prop-2-enoate, it provides better toughness and low-temperature properties.
Methyl 2-methylprop-2-enoate: Compared to ethyl 2-methylprop-2-enoate, it provides better rigidity and transparency.
2-Methylprop-2-enoic acid: Compared to acrylic acid, it provides better water absorption and hydrogen bonding.
Styrene: Compared to vinyl acetate, it provides better rigidity and stability.
List of Similar Compounds
- Ethyl prop-2-enoate
- Butyl methacrylate
- Ethyl 2-methylprop-2-enoate
- Acrylic acid
- Vinyl acetate
Eigenschaften
CAS-Nummer |
82539-93-3 |
|---|---|
Molekularformel |
C35H54O8 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C7H12O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
MCIQYWZNKNDRKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
82539-93-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)


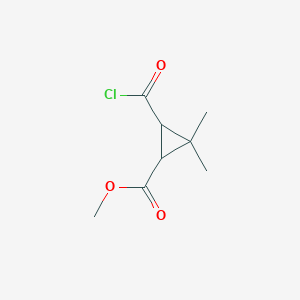
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
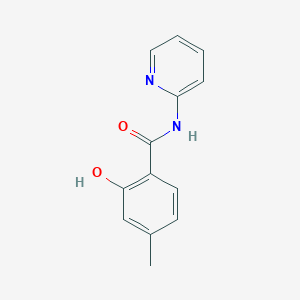

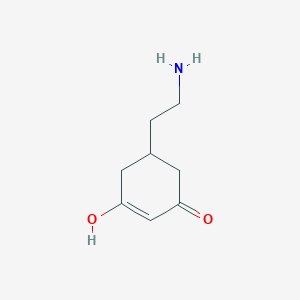
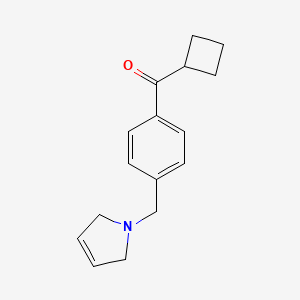
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
